molecular formula C18H23ClN2O2 B5967551 N~3~-benzyl-N~1~-(2-methoxyphenyl)-N~3~-methyl-beta-alaninamide hydrochloride

N~3~-benzyl-N~1~-(2-methoxyphenyl)-N~3~-methyl-beta-alaninamide hydrochloride

Cat. No. B5967551
M. Wt: 334.8 g/mol
InChI Key: NJYXDYNGAWVVFM-UHFFFAOYSA-N
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Description

N~3~-benzyl-N~1~-(2-methoxyphenyl)-N~3~-methyl-beta-alaninamide hydrochloride, also known as BAMBA, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. BAMBA belongs to the class of beta-alanine derivatives and has been found to possess various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N~3~-benzyl-N~1~-(2-methoxyphenyl)-N~3~-methyl-beta-alaninamide hydrochloride is not fully understood. However, it has been suggested that N~3~-benzyl-N~1~-(2-methoxyphenyl)-N~3~-methyl-beta-alaninamide hydrochloride exerts its effects through the modulation of various signaling pathways, including the PI3K/Akt, MAPK/ERK, and NF-κB pathways. N~3~-benzyl-N~1~-(2-methoxyphenyl)-N~3~-methyl-beta-alaninamide hydrochloride has also been found to interact with various receptors, including the GABA receptor, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
N~3~-benzyl-N~1~-(2-methoxyphenyl)-N~3~-methyl-beta-alaninamide hydrochloride has been found to possess various biochemical and physiological effects. In cancer research, N~3~-benzyl-N~1~-(2-methoxyphenyl)-N~3~-methyl-beta-alaninamide hydrochloride has been shown to induce apoptosis by activating caspase-3 and caspase-9 and downregulating Bcl-2 expression. In neurodegenerative diseases, N~3~-benzyl-N~1~-(2-methoxyphenyl)-N~3~-methyl-beta-alaninamide hydrochloride has been found to reduce oxidative stress and inflammation by upregulating antioxidant enzymes and reducing pro-inflammatory cytokine expression. In cardiovascular diseases, N~3~-benzyl-N~1~-(2-methoxyphenyl)-N~3~-methyl-beta-alaninamide hydrochloride has been found to have vasodilatory effects by activating the NO/cGMP pathway.

Advantages and Limitations for Lab Experiments

One of the major advantages of N~3~-benzyl-N~1~-(2-methoxyphenyl)-N~3~-methyl-beta-alaninamide hydrochloride is its potential therapeutic applications in various scientific research areas. N~3~-benzyl-N~1~-(2-methoxyphenyl)-N~3~-methyl-beta-alaninamide hydrochloride is also relatively easy to synthesize and purify, which makes it a suitable compound for lab experiments. However, the limitations of N~3~-benzyl-N~1~-(2-methoxyphenyl)-N~3~-methyl-beta-alaninamide hydrochloride include its limited solubility in water, which can make it difficult to administer in vivo. Additionally, the mechanism of action of N~3~-benzyl-N~1~-(2-methoxyphenyl)-N~3~-methyl-beta-alaninamide hydrochloride is not fully understood, which can make it challenging to interpret the results of lab experiments.

Future Directions

There are several future directions for N~3~-benzyl-N~1~-(2-methoxyphenyl)-N~3~-methyl-beta-alaninamide hydrochloride research. One potential direction is to investigate the efficacy of N~3~-benzyl-N~1~-(2-methoxyphenyl)-N~3~-methyl-beta-alaninamide hydrochloride in combination with other drugs in cancer treatment. Another potential direction is to explore the neuroprotective effects of N~3~-benzyl-N~1~-(2-methoxyphenyl)-N~3~-methyl-beta-alaninamide hydrochloride in animal models of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of N~3~-benzyl-N~1~-(2-methoxyphenyl)-N~3~-methyl-beta-alaninamide hydrochloride and its potential applications in cardiovascular diseases.
Conclusion:
In conclusion, N~3~-benzyl-N~1~-(2-methoxyphenyl)-N~3~-methyl-beta-alaninamide hydrochloride is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. N~3~-benzyl-N~1~-(2-methoxyphenyl)-N~3~-methyl-beta-alaninamide hydrochloride has been found to possess various biochemical and physiological effects and has shown promise in cancer, neurodegenerative diseases, and cardiovascular diseases research. Further research is needed to fully understand the mechanism of action of N~3~-benzyl-N~1~-(2-methoxyphenyl)-N~3~-methyl-beta-alaninamide hydrochloride and its potential applications in various scientific research areas.

Synthesis Methods

N~3~-benzyl-N~1~-(2-methoxyphenyl)-N~3~-methyl-beta-alaninamide hydrochloride can be synthesized through a multistep process involving the reaction of N-benzyl-2-methoxy-N-methylbenzamide with beta-alanine, followed by the addition of hydrochloric acid. The final product is obtained after purification through recrystallization.

Scientific Research Applications

N~3~-benzyl-N~1~-(2-methoxyphenyl)-N~3~-methyl-beta-alaninamide hydrochloride has shown potential therapeutic applications in various scientific research areas, including cancer, neurodegenerative diseases, and cardiovascular diseases. In cancer research, N~3~-benzyl-N~1~-(2-methoxyphenyl)-N~3~-methyl-beta-alaninamide hydrochloride has been found to inhibit the growth of cancer cells by inducing apoptosis. In neurodegenerative diseases, N~3~-benzyl-N~1~-(2-methoxyphenyl)-N~3~-methyl-beta-alaninamide hydrochloride has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. In cardiovascular diseases, N~3~-benzyl-N~1~-(2-methoxyphenyl)-N~3~-methyl-beta-alaninamide hydrochloride has been found to have vasodilatory effects, which can help in the treatment of hypertension.

properties

IUPAC Name

3-[benzyl(methyl)amino]-N-(2-methoxyphenyl)propanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2.ClH/c1-20(14-15-8-4-3-5-9-15)13-12-18(21)19-16-10-6-7-11-17(16)22-2;/h3-11H,12-14H2,1-2H3,(H,19,21);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJYXDYNGAWVVFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC(=O)NC1=CC=CC=C1OC)CC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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